dimethyl- CAS No. 448944-55-6](/img/structure/B13989057.png)
Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated butynyl group attached to a tert-butyl dimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobut-3-yn-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives with various functional groups.
- Epoxides or other oxidized products.
- Alkenes or alkanes from reduction reactions.
Scientific Research Applications
Chemistry: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug discovery and development, especially in the synthesis of molecules that can act as enzyme inhibitors or receptor modulators.
Industry: In materials science, ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In oxidation and reduction reactions, the alkyne moiety is transformed, altering the compound’s electronic and steric properties.
Comparison with Similar Compounds
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane): Similar structure but with a methyl group on the butenyl chain.
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
Uniqueness: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a brominated butynyl group and a tert-butyl dimethylsilyl ether
Properties
CAS No. |
448944-55-6 |
|---|---|
Molecular Formula |
C10H19BrOSi |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3 |
InChI Key |
UCWBYQNDSCUAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


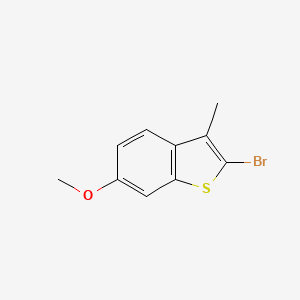
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
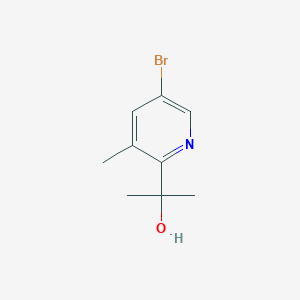
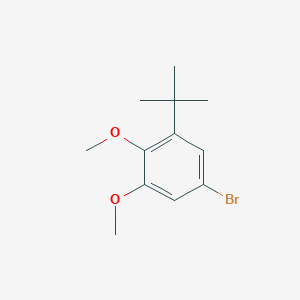

![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
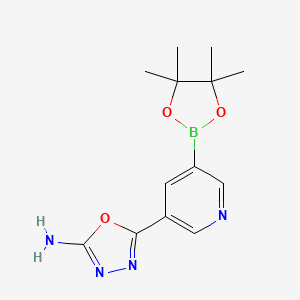
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
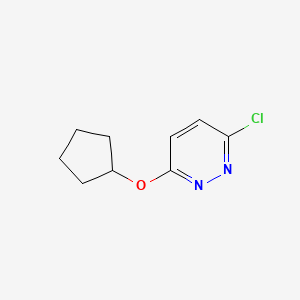
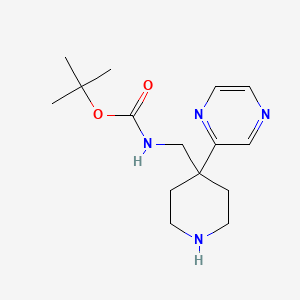
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
